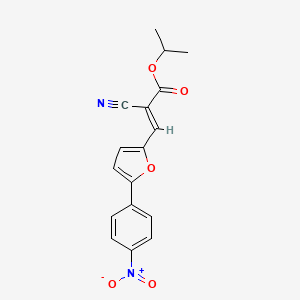

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a complex organic compound. It is closely related to “(2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid” which has a molecular formula of C14H8N2O5 . The compound has an average mass of 284.224 Da and a monoisotopic mass of 284.043335 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of (E)-2-cyano-3-(4-nitrophenyl)acrylamide with 2-cyanoacetohydrazide was refluxed in absolute ethanol in the presence of piperidine . The separated solid was recognized as 1,2-diamino-5-cyano-4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamide .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a cyano group (-CN), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), and a nitrophenyl group (a phenyl ring with a nitro group attached) .Chemical Reactions Analysis

The compound can participate in various chemical reactions. Cyanoacetohydrazides, which are similar to the compound , have been used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Physical And Chemical Properties Analysis

The compound has a Log Kow (Octanol-Water Partition Coefficient) of 3.22, indicating its lipophilicity . The boiling point is estimated to be 484.48°C, and the melting point is around 205.35°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

This compound has been studied for its potential in creating new antimicrobial agents. The presence of the 5-(4-nitrophenyl)furan-2-yl group is significant, as it contributes to the compound’s ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida . This makes it a promising candidate for the development of treatments against resistant microbial strains.

Anticancer Research

In the realm of cancer research, derivatives of this compound have shown promise as antiproliferative agents. They have been evaluated for their effectiveness against cancer cell lines, including human breast adenocarcinoma (MCF7), where certain derivatives exhibited significant activity . This suggests potential applications in designing drugs for cancer therapy.

Drug Design and Development

The compound’s structure allows for modifications that can lead to the synthesis of a variety of derivatives with potential pharmacological activities. Its molecular framework is conducive to binding with enzymes and receptors, which is crucial in the drug design process .

Synthesis of Heterocyclic Compounds

The cyano and furanyl groups present in the compound facilitate the synthesis of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their diverse therapeutic properties .

Biological Significance Studies

The compound serves as a key intermediate in the study of biological significance. Its derivatives can be used to understand the interaction between small molecules and biological targets, which is essential for the discovery of new drugs .

Molecular Modelling

It is also used in molecular modelling to predict the interaction of new compounds with biological targets. This helps in understanding the binding modes and affinities of potential drugs, aiding in the rational design of new therapeutic agents .

Pharmacological Activity Profiling

The compound and its derivatives can be profiled for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor activities. This profiling helps in identifying new leads for drug development .

Material Science

Lastly, the compound’s derivatives have applications in material science, where they can be used to develop new materials with specific properties, such as enhanced durability or targeted functionality .

Eigenschaften

IUPAC Name |

propan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZWGVKZDOLOD-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine](/img/structure/B2776611.png)

![1-(4-Fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2776612.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)

![Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2776615.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)

![2-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2776626.png)

![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)

![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)